Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate
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Overview
Description
Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate is an organic compound that features a complex structure with a bromine, cyanide, and sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate typically involves multiple steps. One common method starts with the bromination of a suitable phenyl precursor, followed by the introduction of a cyanide group. The sulfonylation step involves reacting the intermediate with a sulfonyl chloride under basic conditions. Finally, the esterification step is carried out to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The cyanide group can be reduced to an amine.
Oxidation Reactions: The sulfonyl group can be oxidized to a sulfone.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine and cyanide groups can participate in further functionalization, allowing the compound to be modified for specific applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-4-cyanobenzoate
- Ethyl 2-sulfonylamino-4-cyanobenzoate
- Ethyl 2-[(4-cyanophenyl)sulfonylamino]acetate
Uniqueness
Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4S/c1-2-18-11(15)7-14-19(16,17)9-4-3-8(6-13)10(12)5-9/h3-5,14H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLOSKRDYNVUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC(=C(C=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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